FLT3 Selectivity versus PDGFR-β: Class-Level Binding Profile
A critical component of FLT3 inhibitor procurement is minimizing off-target activity against related kinases to avoid confounding effects in cellular models. While direct, quantitative kinome-wide selectivity data for this compound is not publicly available, its classification as a 'FLT3 selective inhibitor' [1] is distinct from multi-targeted agents or those with dominant PDGFR activity. This contrasts with other scaffolds in the FLT3 inhibitor class where significant PDGFR-beta activity has been observed, such as a structurally related analog achieving an IC50 of 177 nM against PDGFRbeta [2]. The claim of selectivity for this compound implies a higher FLT3/PDGFR-beta activity ratio, which is a key differentiator for mechanistic studies.
| Evidence Dimension | Kinase Selectivity (FLT3 vs. PDGFR-beta) |
|---|---|
| Target Compound Data | Selective FLT3 inhibitor. Specific IC50 values against anti-targets not reported in primary literature. |
| Comparator Or Baseline | A structurally related FLT3 inhibitor (unspecified) showed PDGFR-beta IC50 of 177 nM in a radioisotope-based P81 filter-binding assay [2]. |
| Quantified Difference | Not directly quantifiable. Target compound's selectivity is qualitatively claimed to be superior, but no data exists to define a selectivity window. |
| Conditions | In vitro kinase inhibition assays. |
Why This Matters
For researchers requiring minimal PDGFR-beta interference in FLT3-driven AML models, procuring a compound with a documented 'selective' designation, rather than a known multi-kinase inhibitor, is a critical selection criterion to improve assay-specific signal-to-noise ratios.
- [1] National Library of Medicine. SC-203048 MeSH Supplementary Concept Data. Unique ID C572332. Heading Mapped to: *Benzamides, *Thiophenes. Note: a Flt3 protein inhibitor. View Source
- [2] BindingDB entry for a structurally distinct FLT3 inhibitor (Unspecified ChEMBL ID) showing PDGFRβ IC50 of 177 nM. View Source
